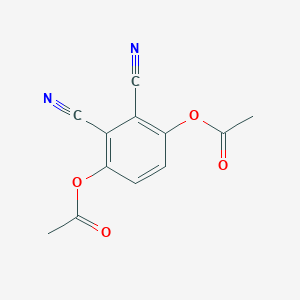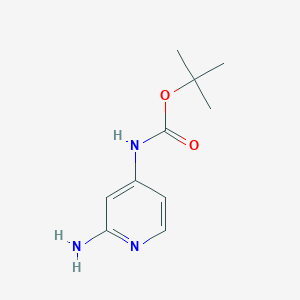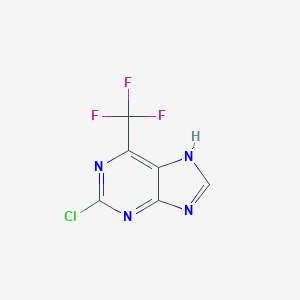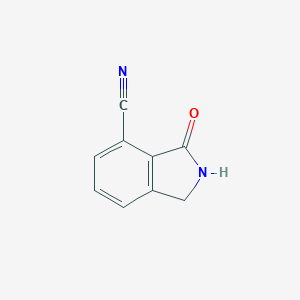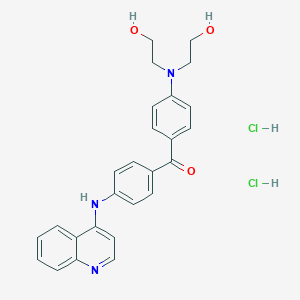
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride, also known as BHQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BHQ is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Aplicaciones Científicas De Investigación
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has been found to have antimicrobial properties and has shown potential in the treatment of bacterial and viral infections.
Mecanismo De Acción
The mechanism of action of (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways. (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has been shown to have antioxidant properties and has been found to reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has several advantages and limitations for lab experiments. One of the advantages of (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride is its stability, which makes it suitable for long-term storage and use in experiments. (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride is also soluble in water, which makes it easy to dissolve and use in experiments. However, one of the limitations of (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride is its toxicity, which can limit its use in certain experiments. Additionally, (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride can interfere with the activity of other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride. One area of research is the development of more efficient synthesis methods for (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride. Another area of research is the identification of the specific enzymes and signaling pathways targeted by (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride. This information could help to further elucidate the mechanism of action of (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride and identify potential therapeutic targets. Additionally, further research is needed to investigate the potential use of (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride in the treatment of neurodegenerative diseases and viral and bacterial infections.
Métodos De Síntesis
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride can be synthesized using various methods. One of the most common methods is the reaction of 4-(4-aminophenyl)quinoline with 4-(2-chloroethyl)phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride dihydrochloride.
Propiedades
Número CAS |
133041-52-8 |
|---|---|
Nombre del producto |
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride |
Fórmula molecular |
C26H27Cl2N3O3 |
Peso molecular |
500.4 g/mol |
Nombre IUPAC |
[4-[bis(2-hydroxyethyl)amino]phenyl]-[4-(quinolin-4-ylamino)phenyl]methanone;dihydrochloride |
InChI |
InChI=1S/C26H25N3O3.2ClH/c30-17-15-29(16-18-31)22-11-7-20(8-12-22)26(32)19-5-9-21(10-6-19)28-25-13-14-27-24-4-2-1-3-23(24)25;;/h1-14,30-31H,15-18H2,(H,27,28);2*1H |
Clave InChI |
BPDRVDYHPQHPIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)N(CCO)CCO.Cl.Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)N(CCO)CCO.Cl.Cl |
Otros números CAS |
133041-52-8 |
Sinónimos |
[4-(bis(2-hydroxyethyl)amino)phenyl]-[4-(quinolin-4-ylamino)phenyl]met hanone dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



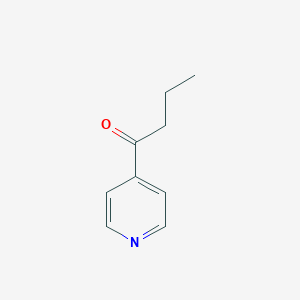
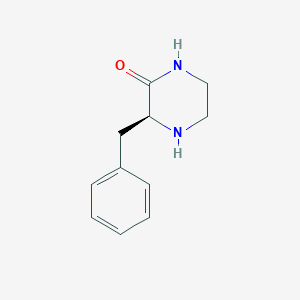
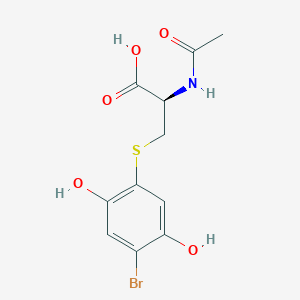
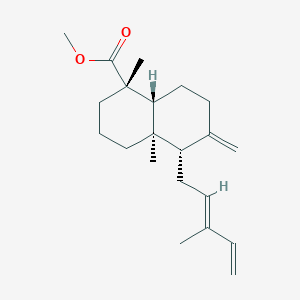
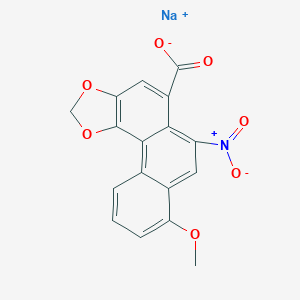

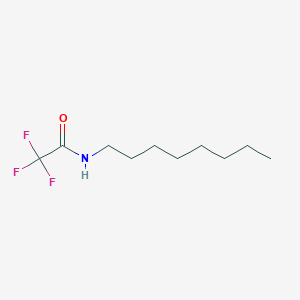
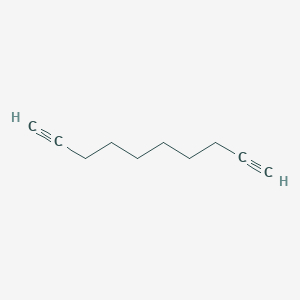

![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
